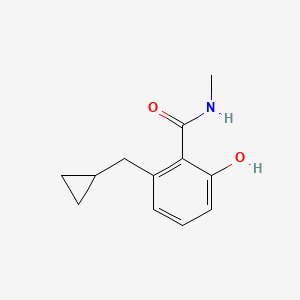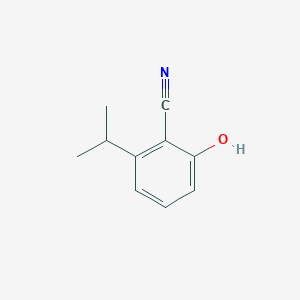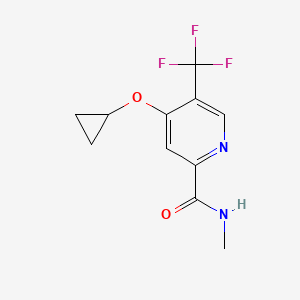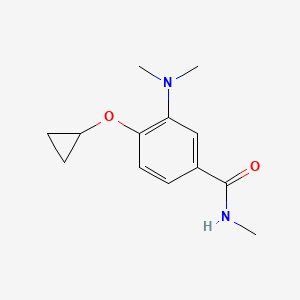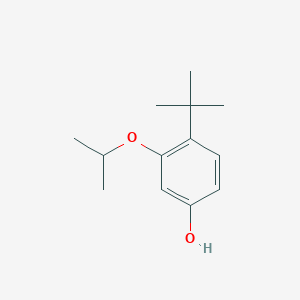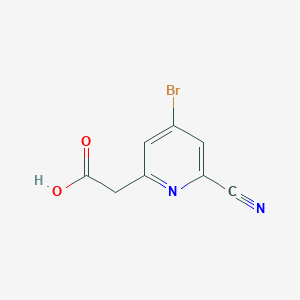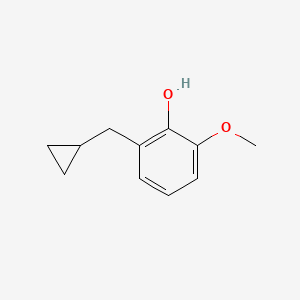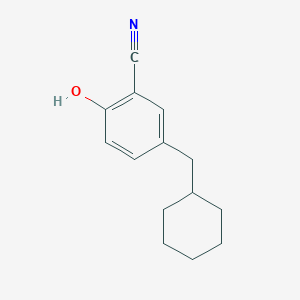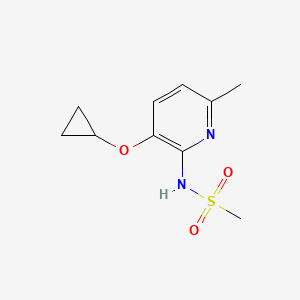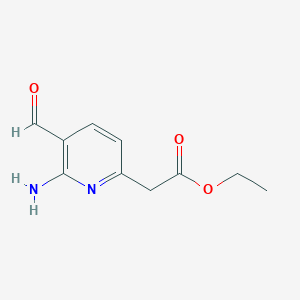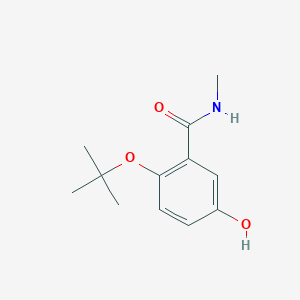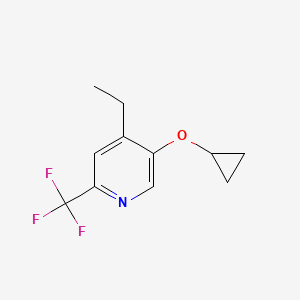
4-Bromo-6-formylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-formylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO3S and a molecular weight of 284.51 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-formylpyridine-2-sulfonyl chloride typically involves the reaction of 4-bromo-2-pyridinesulfonyl chloride with formylating agents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like zirconium tetrachloride. The reaction mixture is stirred at room temperature, and the product is isolated through extraction and purification techniques .
Analyse Chemischer Reaktionen
4-Bromo-6-formylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-formylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules . The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-formylpyridine-2-sulfonyl chloride can be compared with other similar compounds such as:
4-Bromo-2-pyridinesulfonyl chloride: Lacks the formyl group, making it less versatile in certain synthetic applications.
6-Bromopyridine-2-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group, which affects its reactivity and applications.
4-Methyl-pyridine-2-sulfonyl chloride: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H3BrClNO3S |
|---|---|
Molekulargewicht |
284.52 g/mol |
IUPAC-Name |
4-bromo-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c7-4-1-5(3-10)9-6(2-4)13(8,11)12/h1-3H |
InChI-Schlüssel |
LUXBMVXXKJXKEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


